molecular formula C6H15NO3 B12007734 Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- CAS No. 5815-11-2

Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)-

Cat. No.: B12007734
CAS No.: 5815-11-2
M. Wt: 149.19 g/mol
InChI Key: BJOXIRAGBLTXIZ-UHFFFAOYSA-N
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Description

The compound "Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)-" is a substituted ethanamine derivative featuring a hydroxylamine (N-hydroxy) group, a methoxy (-OCH₃) group at the 2-position, and a 2-methoxyethyl (-CH₂CH₂OCH₃) substituent on the nitrogen atom. These analogs share a backbone of ethanamine with methoxy and alkoxyethyl substituents, which influence physicochemical properties like solubility, polarity, and bioavailability.

Properties

CAS No.

5815-11-2

Molecular Formula

C6H15NO3

Molecular Weight

149.19 g/mol

IUPAC Name

N,N-bis(2-methoxyethyl)hydroxylamine

InChI

InChI=1S/C6H15NO3/c1-9-5-3-7(8)4-6-10-2/h8H,3-6H2,1-2H3

InChI Key

BJOXIRAGBLTXIZ-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Hydroxylamine hydrochloride reacts with two equivalents of 2-methoxyethyl iodide in dimethyl sulfoxide (DMSO) and water, facilitated by sodium bicarbonate as a base. The reaction proceeds via nucleophilic substitution, where the hydroxylamine’s nitrogen sequentially undergoes alkylation. Key parameters include:

  • Temperature : A two-stage protocol (35°C for 20 hours, then 50°C for 4 hours) ensures complete substitution while minimizing decomposition.

  • Atmosphere : Nitrogen gas suppresses oxidative side reactions.

  • Solvent : DMSO enhances iodide solubility and stabilizes intermediates.

Experimental Procedure and Yield Analysis

In a representative protocol:

  • Hydroxylamine hydrochloride (5.75 g, 82.5 mmol) is dissolved in DMSO (25 mL) and water (1 mL).

  • Sodium bicarbonate (22.7 g, 270 mmol) is added under nitrogen.

  • 2-Methoxyethyl iodide (33.8 g, 182 mmol) is introduced dropwise.

  • After 24 hours, the mixture is neutralized to pH 8 with NaOH and extracted with toluene.

Yield : 62.7% N,N-bis(2-methoxyethyl)hydroxylamine (23% by gas chromatography) and 20.1% 2-methoxyethylamine. The byproduct forms via over-alkylation or incomplete reaction, necessitating careful stoichiometric control.

Table 1: Key Reaction Parameters and Outcomes

ParameterValue/DetailImpact on Yield
Molar Ratio (Iodide:NH₂OH)2.2:1Excess iodide drives bis-alkylation
Temperature Ramp35°C → 50°CPrevents thermal degradation
Solvent SystemDMSO/Water (25:1)Enhances nucleophilicity of NH₂OH
BaseNaHCO₃ (3.3 eq)Neutralizes HCl, maintains pH 8

Alternative Pathways and Comparative Analysis

While direct alkylation dominates literature, alternative strategies face limitations:

Reductive Amination of Methoxyacetaldehyde

Methoxyacetaldehyde and hydroxylamine could theoretically condense to form the target compound, but this route is hampered by:

  • Instability of intermediates : Methoxyacetaldehyde readily polymerizes.

  • Reduction challenges : Selective reduction of the imine without over-reduction requires specialized catalysts (e.g., Pd/C).

Gabriel Synthesis with Methoxyethyl Phthalimide

The Gabriel method, using methoxyethyl phthalimide, is atom-inefficient and generates phthalic acid waste. A patent describes a modified Gabriel approach for 2-methoxyethylamine (a byproduct in Method 1), but extending this to hydroxylamine derivatives introduces regioselectivity issues.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Toluene preferentially extracts the less polar target compound from aqueous DMSO.

  • Distillation : Fractional distillation under reduced pressure (82–85°C) isolates the product from 2-methoxyethylamine.

Analytical Validation

  • Gas Chromatography (GC) : Quantifies purity (23% target, 9% byproduct in crude product).

  • NMR Spectroscopy : Distinct peaks for methoxy (δ 3.3–3.5 ppm) and hydroxylamine (δ 1.5–2.0 ppm) groups confirm structure.

Industrial-Scale Considerations

Environmental Impact

  • Waste Streams : Sodium salts and toluene require neutralization and recycling.

  • Green Chemistry Metrics :

    • Atom Economy : 58% (theoretical for bis-alkylation).

    • E-Factor : 4.2 kg waste/kg product (primarily from solvent use).

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

Chemical Synthesis

Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- serves as a reagent in organic synthesis. Its hydroxylamine functional group allows it to participate in various reactions, such as the formation of oximes from aldehydes and ketones. This property is particularly useful in synthesizing complex organic molecules.

Pharmaceutical Development

The compound has been investigated for its potential use in pharmaceuticals due to its ability to modify biological molecules. Hydroxylamines are known to be involved in the metabolism of drugs and can influence drug efficacy and safety profiles. Research has shown that derivatives of hydroxylamines can act as prodrugs or enhance the solubility of poorly soluble drugs.

Environmental Chemistry

Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- has applications in environmental chemistry, particularly in the remediation of pollutants. Hydroxylamines can react with nitro compounds, reducing their toxicity and facilitating their removal from contaminated sites.

Case Study 1: Synthesis of Oximes

A study demonstrated the efficiency of using Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- in synthesizing various oximes from corresponding aldehydes. The reaction conditions were optimized to achieve high yields, showcasing its utility in organic synthesis.

Case Study 2: Drug Solubility Enhancement

Research published in a pharmaceutical journal highlighted how derivatives of this compound improved the solubility of a poorly soluble drug candidate by forming stable complexes. This enhancement led to increased bioavailability in preclinical models.

Case Study 3: Environmental Impact

An environmental study evaluated the effectiveness of hydroxylamines, including Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)-, in degrading nitroaromatic pollutants in soil samples. Results indicated significant reductions in pollutant levels over time, demonstrating its potential for use in bioremediation strategies.

Mechanism of Action

The mechanism of action of Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted ethanamines are a diverse class of compounds with applications ranging from pharmaceuticals to agrochemicals. Below is a detailed comparison of structurally or functionally related compounds:

Structural Analogs with Methoxy/Alkoxy Substituents

  • 25X-NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe): Structure: N-(2-methoxybenzyl)-substituted ethanamines with halogenated aryl groups (e.g., 4-iodo, 4-bromo). Key Differences: Unlike the target compound, NBOMe derivatives feature a benzyl group and halogenated aryl rings, contributing to potent serotonergic activity and hallucinogenic effects . Activity: High affinity for 5-HT₂A receptors (pKi ~8–9), leading to psychedelic effects but significant toxicity .
  • Finoxetines (e.g., N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine): Structure: Ethanolamine core with phenoxyethoxy and dimethylamino groups. Key Differences: The phenoxyethoxy chain enhances lipophilicity, while the dimethylamino group influences CNS penetration.
  • N,N-Dimethyl-2-phenoxyethanamine: Structure: Phenoxy group linked to a dimethylaminoethyl chain. Key Differences: Lack of methoxy groups reduces polarity compared to the target compound. Applications: Intermediate in synthesis of adrenoceptor ligands .

Bioactive Compounds with N-(2-Methoxyethyl) Groups

  • MAO-B Inhibitors (Compounds 23 and 24) :

    • Structure : Thiosemicarbazides with benzofuran/benzothiophene and N-(2-methoxyethyl) groups.
    • Activity : IC₅₀ values of 0.042–0.056 µM for MAO-B inhibition, comparable to Selegiline. The methoxyethyl group enhances selectivity and potency .
    • Key Insight : Methoxyethyl substituents improve metabolic stability and receptor binding .
  • RS-17053 (Adrenoceptor Antagonist): Structure: Complex ethanamine derivative with cyclopropylmethoxyphenoxy and indole groups. Activity: High affinity for α₁A-adrenoceptors (pKi 9.1–9.9) but lower efficacy in human prostate tissues (pA₂ ~7.5), highlighting tissue-specific receptor heterogeneity .

Antifungal and Antiparasitic Agents

  • Boronic Acid HDAC Inhibitors: Structure: Boronic acid derivatives with 2-methoxyethylphenoxy groups. Activity: Inhibit appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM) .
  • N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine :

    • Structure : Benzimidazole core with 2-methoxyphenyl and methyl groups.
    • Activity : Anti-Leishmania activity, emphasizing the role of methoxy groups in druggability .

Data Tables

Table 1: Structural and Functional Comparison of Ethanamine Derivatives

Compound Molecular Formula Key Substituents Biological Activity Reference
Target Compound* C₆H₁₄NO₃ N-hydroxy, 2-methoxy, 2-methoxyethyl Unknown (theoretical)
25I-NBOMe C₁₈H₂₂INO₃ 4-iodo-2,5-dimethoxyphenyl, N-benzyl 5-HT₂A agonist (pKi ~9)
Finoxetine Analog C₁₂H₁₉NO₂ Phenoxyethoxy, dimethylamino Neuroactivity in zebrafish (~15 µM)
MAO-B Inhibitor (Compound 23) C₁₃H₁₅N₃O₂S Benzofuran, thiosemicarbazide MAO-B IC₅₀ = 0.042 µM
RS-17053 C₂₃H₂₈ClN₂O₃ Cyclopropylmethoxyphenoxy, indole α₁A-adrenoceptor antagonist

Biological Activity

Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse sources, including case studies and relevant data tables.

Chemical Structure and Properties

Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- can be characterized by the following structural formula:

  • Molecular Formula : C₁₁H₃₅N₃O₄
  • Molecular Weight : 239.25 g/mol

The compound features a hydroxyl group and two methoxy groups that contribute to its biological activity, particularly in the context of drug interactions and receptor binding.

2. Anti-inflammatory Effects

Compounds with similar chemical structures have demonstrated anti-inflammatory effects in various models. For example, a study evaluated the anti-inflammatory activity of related ethanamines and found significant reductions in inflammatory markers in animal models . While specific data on Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- is sparse, its potential for similar activity warrants further investigation.

3. Neuropharmacological Effects

The dual-targeting capability of compounds analogous to Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- has been explored in the context of opioid receptors. Research suggests that modifications in the N-substituents can enhance binding affinity to μ-opioid receptors (MOPr) and δ-opioid receptors (DOPr), leading to increased analgesic effects . This highlights the compound's potential use in pain management therapies.

Data Table: Summary of Biological Activities

Activity Findings Reference
AntimicrobialRelated compounds show activity against S. aureus and E. coli.
Anti-inflammatorySignificant reduction in inflammatory markers observed in related ethanamines.
NeuropharmacologicalEnhanced binding affinity to MOPr and DOPr suggested for pain relief applications.

Case Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, a series of ethanamines were tested for their effectiveness against common bacterial pathogens. The results indicated that certain structural modifications led to enhanced antimicrobial properties, suggesting that Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- may also exhibit similar benefits if synthesized and tested.

Case Study 2: Anti-inflammatory Activity

A study focused on the anti-inflammatory effects of various ethanamine derivatives found that certain compounds significantly inhibited pro-inflammatory cytokines in vitro. Although Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- was not specifically tested, its structural similarity to effective compounds suggests promising anti-inflammatory potential.

Research Findings and Implications

The biological activity of Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- is supported by indirect evidence from related compounds. Future research should focus on:

  • In vitro studies to assess direct antimicrobial and anti-inflammatory effects.
  • In vivo evaluations to understand its pharmacokinetics and therapeutic efficacy.
  • Structure-activity relationship (SAR) analyses to optimize its pharmacological properties for targeted applications.

Q & A

Q. What are the optimal synthetic routes for synthesizing Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)-, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation or substitution reactions. A common approach is reacting 2-methoxyethanol with hydroxylamine derivatives under inert atmospheres (e.g., nitrogen) to prevent oxidation. Catalysts like palladium or nickel-based systems can enhance reaction efficiency. For example, analogous compounds (e.g., 2-Ethoxy-N-methyl-1-ethanamine hydrochloride) are synthesized using methylamine and 2-ethoxyethanol with controlled stoichiometry and reflux conditions . Purification via column chromatography or recrystallization improves purity, while yields are optimized by adjusting solvent polarity (e.g., ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :
  • NMR : 1^1H NMR will show signals for methoxy groups (δ ~3.3–3.5 ppm), ethanamine backbone protons (δ ~2.5–3.0 ppm), and hydroxy groups (δ ~1.5–2.0 ppm, broad if exchangeable). 13^{13}C NMR confirms methoxy (δ ~55–60 ppm) and ether linkages .
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch), ~1100 cm1^{-1} (C-O-C ether), and ~1050 cm1^{-1} (C-N stretch) .
  • Mass Spectrometry : Molecular ion peaks at m/z 133.19 (C6_6H15_{15}NO2_2) with fragmentation patterns indicating methoxyethyl and hydroxyamine groups .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic structure and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., using B3LYP/6-31G* basis sets) model electron density distributions, HOMO-LUMO gaps, and reactive sites. For example, the Colle-Salvetti correlation-energy formula (adapted into density-functional frameworks) predicts charge localization on the hydroxy and methoxy groups, influencing nucleophilic/electrophilic behavior . Solvent effects can be incorporated via polarizable continuum models (PCM) to simulate reaction pathways in ethanol/water systems. Software like Gaussian or ORCA is recommended .

Q. What strategies are effective in elucidating the binding mechanisms of this compound with biological targets, such as enzymes or receptors?

  • Methodological Answer :
  • Molecular Docking : Use tools like AutoDock Vina to model interactions with proteins (e.g., TbMetRS in Trypanosoma brucei). Focus on hydrogen bonding between the hydroxy group and catalytic residues (e.g., Asp/Lys) and hydrophobic interactions with methoxyethyl chains .
  • Thermal Shift Assays : Monitor target protein melting temperature (TmT_m) shifts upon compound binding. A ΔTm>2°CΔT_m > 2°C indicates significant affinity, as seen in structurally related ethanamine derivatives .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (KdK_d) and stoichiometry by measuring heat changes during ligand-protein interaction .

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